14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde
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Overview
Description
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde is a complex organic compound with the molecular formula C26H16O and a molecular weight of 344.4 g/mol It is a derivative of dibenzo[b,def]chrysene, featuring a methyl group at the 14th position and an aldehyde group at the 7th position
Preparation Methods
The synthesis of 14-Methyldibenzo[b,def]chrysene-7-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,def]chrysene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents.
Chemical Reactions Analysis
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules are of interest in understanding its potential biological activity.
Medicine: Research into its potential therapeutic properties, such as anticancer activity, is ongoing.
Industry: It may be used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 14-Methyldibenzo[b,def]chrysene-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects. The compound’s planar aromatic structure allows it to intercalate into DNA, disrupting normal cellular processes .
Comparison with Similar Compounds
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde can be compared with other similar compounds, such as:
Dibenzo[b,def]chrysene: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
7-Carbaldehyde-dibenzo[b,def]chrysene: Similar structure but without the methyl group, affecting its physical and chemical properties.
14-Methyldibenzo[b,def]chrysene: Lacks the aldehyde group, which limits its reactivity in formylation and related reactions.
Properties
CAS No. |
63040-57-3 |
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Molecular Formula |
C26H16O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
19-methylhexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C26H16O/c1-15-16-6-2-3-7-18(16)21-12-13-23-24(14-27)20-9-5-4-8-19(20)22-11-10-17(15)25(21)26(22)23/h2-14H,1H3 |
InChI Key |
JCLLLOWHGWQBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)C=O)C6=CC=CC=C16 |
Origin of Product |
United States |
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